molecular formula C31H31N5O B11225887 7-(4-methoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-methoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11225887
M. Wt: 489.6 g/mol
InChI Key: IRQMQBQGXMHIOB-UHFFFAOYSA-N
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Description

4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and its substitution with methoxyphenyl, phenyl, and methylphenyl groups. It is typically found as a white crystalline powder with low solubility .

Preparation Methods

The synthesis of 4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The methoxyphenyl, phenyl, and methylphenyl groups are then introduced through substitution reactions under specific conditions . Industrial production methods often involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:

These compounds highlight the versatility of the pyrrolo[2,3-d]pyrimidine scaffold and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C31H31N5O

Molecular Weight

489.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H31N5O/c1-22-8-7-11-26(18-22)35-17-16-34(19-23(35)2)30-29-28(24-9-5-4-6-10-24)20-36(31(29)33-21-32-30)25-12-14-27(37-3)15-13-25/h4-15,18,20-21,23H,16-17,19H2,1-3H3

InChI Key

IRQMQBQGXMHIOB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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